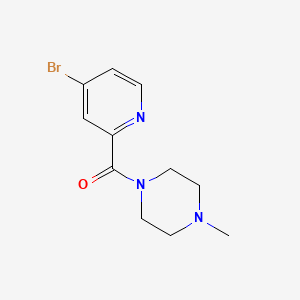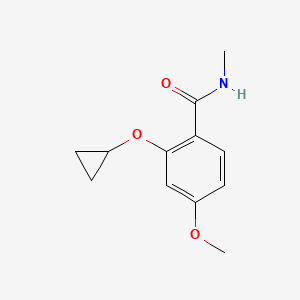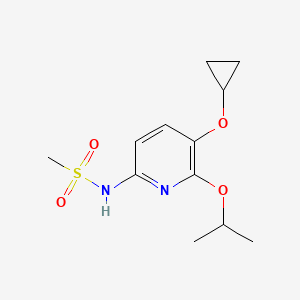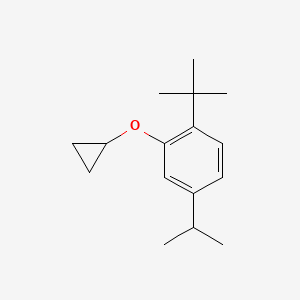
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a chlorine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the chlorination of 6-(Benzyloxy)pyridine to introduce the chlorine atom at the 4th position
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions, where the chloride is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
6-(Benzyloxy)-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloropyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which affects its solubility and reactivity.
6-(Benzyloxy)-2-sulfonyl chloride: Lacks the chlorine atom at the 4th position, altering its electronic properties.
Uniqueness: 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride is unique due to the combination of functional groups that provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H9Cl2NO3S |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
4-chloro-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-6-11(15-12(7-10)19(14,16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
YZCOAUZNFJJRHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


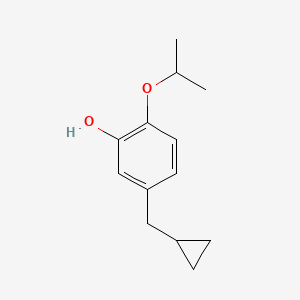

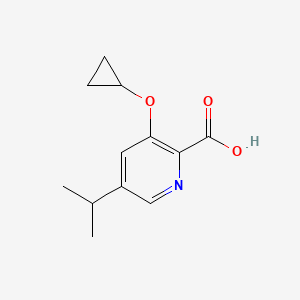

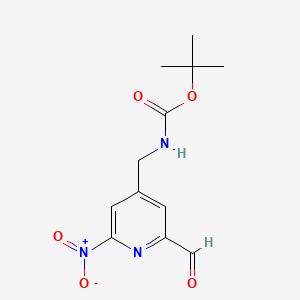

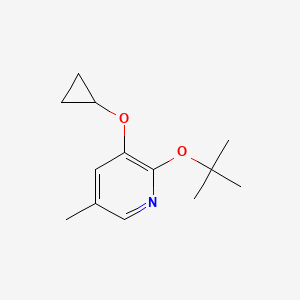
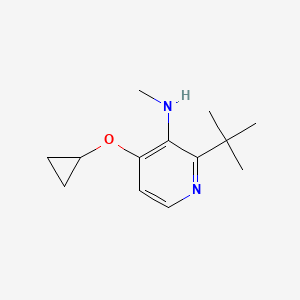
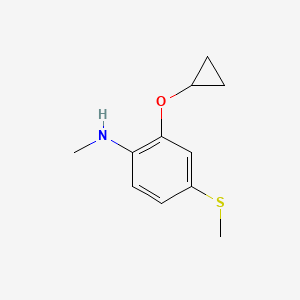
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
